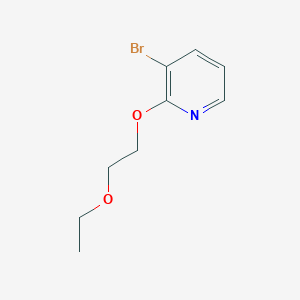
3-Bromo-2-(2-ethoxyethoxy)pyridine
Overview
Description
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(2-ethoxyethoxy)pyridine is 1S/C9H12BrNO2/c1-2-12-6-7-13-9-8 (10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-2-(2-ethoxyethoxy)pyridine has a molecular weight of 246.1 . It is a liquid at room temperature .Scientific Research Applications
-
Chemical Synthesis
- Summary of Application : “3-Bromo-2-(2-ethoxyethoxy)pyridine” is a chemical compound used in various scientific applications . It’s often used as a reagent or intermediate in chemical synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis pathway being used. Typically, it would be used in a reaction with other reagents under controlled conditions (e.g., temperature, pressure, pH) to produce the desired product .
- Results or Outcomes : The outcomes of these reactions would also depend on the specific synthesis pathway. In general, the goal would be to produce a desired chemical compound in a pure and efficient manner .
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which can be synthesized from pyridine derivatives like “3-Bromo-2-(2-ethoxyethoxy)pyridine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The compound is used in the synthesis of various agrochemicals and pharmaceuticals. The specific methods of application and experimental procedures would depend on the particular compound being synthesized .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
Formation of C−N Bond
- Summary of Application : “3-Bromo-2-(2-ethoxyethoxy)pyridine” can be used as a building block in the formation of C−N bond by various cross-coupling reactions .
- Methods of Application : The compound can be used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes : The outcomes of these reactions would depend on the specific synthesis pathway. In general, the goal would be to produce a desired chemical compound in a pure and efficient manner .
-
Synthesis of 2′-Pyridyldifluoroacetate
- Summary of Application : “3-Bromo-2-(2-ethoxyethoxy)pyridine” can be used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Methods of Application : The specific methods of application and experimental procedures would depend on the particular compound being synthesized .
- Results or Outcomes : The outcomes of these reactions would depend on the specific synthesis pathway. In general, the goal would be to produce a desired chemical compound in a pure and efficient manner .
-
Synthesis of N-(pyridin-2-yl) Amides and 3-bromoimidazo[1,2-]pyridines
- Summary of Application : “3-Bromo-2-(2-ethoxyethoxy)pyridine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl) amides and 3-bromoimidazo[1,2-]pyridines from bromoketones and 2-aminopyridines .
- Methods of Application : The specific methods of application and experimental procedures would depend on the particular compound being synthesized .
- Results or Outcomes : The outcomes of these reactions would depend on the specific synthesis pathway. In general, the goal would be to produce a desired chemical compound in a pure and efficient manner .
- Synthesis of Fluorinated Organic Chemicals
- Summary of Application : “3-Bromo-2-(2-ethoxyethoxy)pyridine” can be used in the development of fluorinated organic compounds, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Methods of Application : The compound can be used as a reactant in various synthesis pathways to produce fluorinated organic chemicals .
- Results or Outcomes : The outcomes of these reactions would depend on the specific synthesis pathway. In general, the goal would be to produce a desired chemical compound in a pure and efficient manner .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-(2-ethoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZOXIXMUOMIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-ethoxyethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



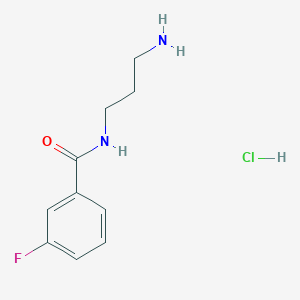
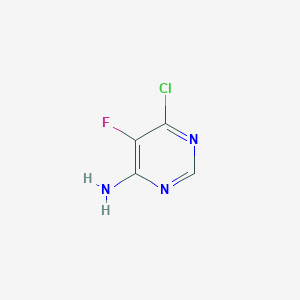
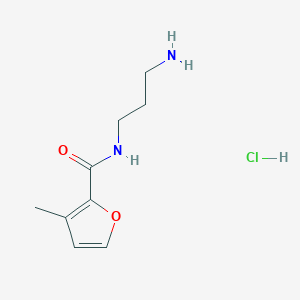
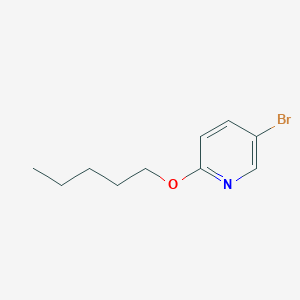
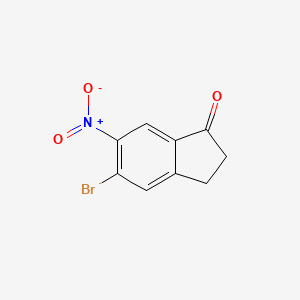

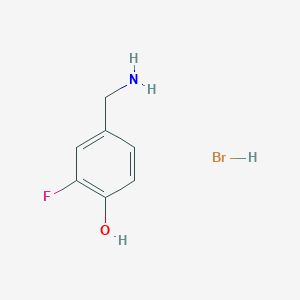
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

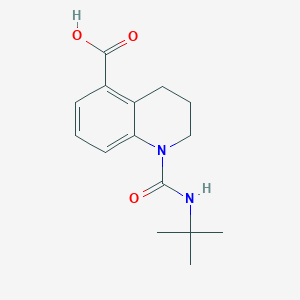
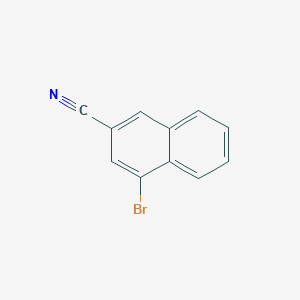
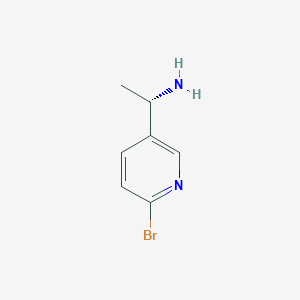
![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)